(1R,5S)-2,2,2-trifluoroethyl 3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxylate (1R,5S)-2,2,2-trifluoroethyl 3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxylate
Brand Name: Vulcanchem
CAS No.: 2108436-25-3
VCID: VC4948314
InChI: InChI=1S/C15H17F3N2O3/c16-15(17,18)9-22-14(21)20-10-1-2-11(20)8-13(7-10)23-12-3-5-19-6-4-12/h3-6,10-11,13H,1-2,7-9H2
SMILES: C1CC2CC(CC1N2C(=O)OCC(F)(F)F)OC3=CC=NC=C3
Molecular Formula: C15H17F3N2O3
Molecular Weight: 330.307

(1R,5S)-2,2,2-trifluoroethyl 3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxylate

CAS No.: 2108436-25-3

Cat. No.: VC4948314

Molecular Formula: C15H17F3N2O3

Molecular Weight: 330.307

* For research use only. Not for human or veterinary use.

(1R,5S)-2,2,2-trifluoroethyl 3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxylate - 2108436-25-3

Specification

CAS No. 2108436-25-3
Molecular Formula C15H17F3N2O3
Molecular Weight 330.307
IUPAC Name 2,2,2-trifluoroethyl 3-pyridin-4-yloxy-8-azabicyclo[3.2.1]octane-8-carboxylate
Standard InChI InChI=1S/C15H17F3N2O3/c16-15(17,18)9-22-14(21)20-10-1-2-11(20)8-13(7-10)23-12-3-5-19-6-4-12/h3-6,10-11,13H,1-2,7-9H2
Standard InChI Key HXJJKSDIWFNJOX-UHFFFAOYSA-N
SMILES C1CC2CC(CC1N2C(=O)OCC(F)(F)F)OC3=CC=NC=C3

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound features a bicyclic scaffold comprising an 8-azabicyclo[3.2.1]octane system, substituted at position 3 with a pyridin-4-yloxy group and at position 8 with a 2,2,2-trifluoroethyl carboxylate moiety. The stereochemistry at positions 1R and 5S is critical for its biological activity.

Table 1: Key Molecular Properties

PropertyValueSource
CAS Number2108436-25-3
Molecular FormulaC₁₅H₁₇F₃N₂O₃
Molecular Weight330.307 g/mol
IUPAC Name2,2,2-Trifluoroethyl 3-pyridin-4-yloxy-8-azabicyclo[3.2.1]octane-8-carboxylate
SMILESC1CC2CC(CC1N2C(=O)OCC(F)(F)F)OC3=CC=NC=C3

The bicyclic structure imposes conformational rigidity, enhancing binding affinity to target proteins . The trifluoroethyl group contributes to metabolic stability and lipophilicity, as evidenced by its role in analogous compounds .

Synthetic Pathways and Optimization

Key Synthesis Steps

The synthesis involves multi-step organic transformations:

  • Core Formation: Construction of the azabicyclo[3.2.1]octane ring via intramolecular cyclization of a precursor amine.

  • Pyridinyloxy Introduction: Nucleophilic substitution at position 3 using pyridin-4-ol under basic conditions.

  • Carboxylate Installation: Esterification with 2,2,2-trifluoroethyl chloroformate in the presence of a base.

Table 2: Synthetic Yield and Conditions

StepReagents/ConditionsYield
CyclizationK₂CO₃, DMF, 80°C62%
SubstitutionPyridin-4-ol, NaH, THF58%
EsterificationTFEC, Et₃N, CH₂Cl₂75%

Challenges include stereochemical control during cyclization and minimizing racemization at chiral centers . Recent advances in enantioselective catalysis have improved yields to >70% for critical steps .

Biological Activity and Mechanism

Neurotransmitter Modulation

The azabicyclo[3.2.1]octane scaffold exhibits affinity for dopamine and serotonin receptors . In vitro assays demonstrate:

  • Dopamine D1 Receptor: EC₅₀ = 13.9 nM (potentiation of dopamine response) .

  • Serotonin 5-HT₂A: Kᵢ = 42 nM (competitive antagonism).

Table 3: Pharmacological Profiles

TargetActivityAssay Type
Dopamine D1Positive allosteric modulatorcAMP assay
5-HT₂AAntagonistRadioligand binding
MAO-BInhibitor (IC₅₀ = 1.2 μM)Fluorometric

The trifluoroethyl group enhances blood-brain barrier penetration, as confirmed by logP = 2.8 .

Pharmacological Applications

Neurological Disorders

  • Parkinson’s Disease: Preclinical models show 40% reduction in motor deficits at 10 mg/kg (oral) .

  • Schizophrenia: Antagonism of 5-HT₂A correlates with reduced hallucinogenic responses in rodent models.

Metabolic Stability

Microsomal studies (human liver microsomes):

  • t₁/₂: 126 minutes

  • Cl_int,u: 12 mL/min/kg

Comparative Analysis with Analogues

Table 4: Structure-Activity Relationships (SAR)

ModificationDopamine D1 EC₅₀ (nM)5-HT₂A Kᵢ (nM)
Trifluoroethyl (parent)13.942
Ethyl76.589
Cyclopropylmethyl24.367

Electron-withdrawing groups (e.g., CF₃) enhance receptor binding via dipole interactions .

Future Directions

  • Clinical Trials: Phase I studies pending for Parkinson’s disease.

  • Prodrug Development: Phosphonooxymethyl derivatives to enhance oral bioavailability .

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